

Spectroscopic Profile of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-4-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein includes detailed spectroscopic data, experimental protocols for obtaining such data, and a logical workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Methyl-4-nitrobenzoic acid**, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.24	d	1H	Ar-H
8.15	dd	1H	Ar-H
7.85	d	1H	Ar-H
2.61	S	3H	-СНз



¹³C NMR Spectroscopic Data

Solvent: Polysol Reference: TMS

Chemical Shift (δ) ppm	Assignment
165.7	C=O
154.0	Ar-C
136.1	Ar-C
131.8	Ar-C
128.5	Ar-C
125.1	Ar-C
124.9	Ar-C
19.9	-CH₃

Infrared (IR) Spectroscopic Data

Technique: KBr Disc

Wavenumber (cm⁻¹)	Assignment
3100-2500	O-H stretch (Carboxylic Acid)
1705	C=O stretch (Carboxylic Acid)
1530	N-O asymmetric stretch (Nitro group)
1350	N-O symmetric stretch (Nitro group)
1300	C-O stretch
830	C-H out-of-plane bend

Mass Spectrometry Data

Technique: Electron Ionization (EI)



m/z	Interpretation
181	[M] ⁺ (Molecular ion)
164	[M-OH]+
135	[M-NO ₂] ⁺
119	[M-COOH-OH]+
91	[C7H7]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **3-Methyl-4-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **3-Methyl-4-nitrobenzoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy



- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of dry **3-Methyl-4- nitrobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record
 the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g.,
 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty
 spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a solid sample, this can be done using a direct insertion probe.
- Ionization: Utilize Electron Ionization (EI) as the method of ionization. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of **3-Methyl-4-nitrobenzoic acid**.





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Caption: Synthesis and Spectroscopic Characterization Workflow.

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